2,6-Bis(fluoromethyl)morpholine hcl
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Overview
Description
2,6-Bis(fluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO. It is a derivative of morpholine, a heterocyclic amine, and contains two fluoromethyl groups attached to the 2 and 6 positions of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(fluoromethyl)morpholine hydrochloride typically involves a two-stage process. In the first stage, 4-benzyl-2,6-bis(fluoromethyl)morpholine is hydrogenated using palladium on activated carbon as a catalyst in methanol at 25°C for 15 hours. In the second stage, the resulting product is treated with hydrogen chloride in methanol at 25°C for 0.5 hours to yield 2,6-Bis(fluoromethyl)morpholine hydrochloride .
Industrial Production Methods
While specific industrial production methods for 2,6-Bis(fluoromethyl)morpholine hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(fluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, palladium on activated carbon, and hydrogen chloride. The reactions are typically carried out in solvents such as methanol at controlled temperatures (e.g., 25°C) to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,6-Bis(fluoromethyl)morpholine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug synthesis.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(fluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. As a morpholine derivative, it may exert its effects by inhibiting certain enzymes or receptors. For example, morpholine derivatives are known to inhibit kinases involved in cytokinesis and cell cycle regulation . The exact molecular targets and pathways for 2,6-Bis(fluoromethyl)morpholine hydrochloride are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Bis(fluoromethyl)morpholine hydrochloride include other morpholine derivatives such as:
- 4-Benzyl-2,6-bis(fluoromethyl)morpholine
- 2,6-Difluoromethylmorpholine
- 2,6-Dimethylmorpholine
Uniqueness
The fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,6-bis(fluoromethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-1-5-3-9-4-6(2-8)10-5;/h5-6,9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTSKJATNJVMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)CF)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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